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3-Allyl-4H-pyran-4-one

Cat. No.: B11923410
M. Wt: 136.15 g/mol
InChI Key: WYAATSAMHRXEEG-UHFFFAOYSA-N
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Description

Heterocyclic Pyranone Scaffolds in Modern Chemical Research

Heterocyclic compounds form the backbone of a vast array of natural products and synthetic molecules with significant biological and industrial applications. openmedicinalchemistryjournal.com The inclusion of heteroatoms like oxygen, nitrogen, or sulfur in a cyclic structure imparts unique physicochemical properties that are often responsible for their biological activity. Pyranone scaffolds, which are six-membered heterocyclic rings containing an oxygen atom and a ketone group, are particularly noteworthy. rsc.org These structures are present in a wide range of naturally occurring compounds, including flavonoids and coumarins, which are known for their diverse pharmacological properties. rsc.org The pyran ring is a core unit in many bioactive molecules, making it a "privileged structure" in medicinal chemistry. rsc.org The versatility of the pyranone scaffold allows for the synthesis of a wide variety of derivatives with applications ranging from pharmaceuticals to agrochemicals. researchgate.net

Overview of 4H-Pyran-4-one Derivatives and Their Academic Relevance

The 4H-pyran-4-one ring system is a key structural motif in a multitude of compounds with diverse biological activities. mdpi.com These derivatives are widely distributed in nature and have been the subject of extensive synthetic efforts. mdpi.comresearchgate.net Research has shown that 4H-pyran-4-one derivatives exhibit a broad spectrum of pharmacological actions, including antifungal, antiviral, antioxidant, and antitumor activities. royalsocietypublishing.orgnih.gov For instance, certain derivatives have been investigated for their potential in treating asthma and allergies. mdpi.comresearchgate.net The academic interest in 4H-pyran-4-one derivatives stems from their potential to serve as lead compounds for the development of new therapeutic agents. tubitak.gov.tr Their synthesis and chemical modification are active areas of research, with scientists continuously exploring new methods to create novel derivatives with enhanced or specific biological activities. researchgate.netmdpi.com

Rationale for Comprehensive Investigation of 3-Allyl-4H-pyran-4-one

The specific compound, this compound, presents a unique combination of a reactive allyl group and the versatile 4H-pyran-4-one core. This combination makes it a particularly interesting subject for comprehensive investigation. The allyl group is a valuable functional handle in organic synthesis, allowing for a variety of chemical transformations to build more complex molecules. The presence of this group on the pyranone ring opens up possibilities for creating a new library of derivatives with potentially unique biological profiles. A recent study has detailed a phosphine-catalyzed tandem reaction for the synthesis of 3-allyl-4-pyrones, highlighting the growing interest in this specific class of compounds. acs.org A thorough examination of the synthesis, properties, and reactivity of this compound is crucial for unlocking its full potential in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

A detailed understanding of the chemical and physical properties of this compound is fundamental for its application in further research and development. The table below summarizes some of the key properties of this compound.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
CAS Number 625128-49-6 nih.gov

Synthesis and Characterization

The synthesis and characterization of this compound are critical steps in making this compound available for further study and application.

Synthetic Routes

A notable and efficient method for the synthesis of 3-allyl-4-pyrones involves a phosphine-catalyzed tandem reaction of diynones and allylic alcohols. acs.org This protocol is characterized by its simplicity, high regioselectivity, and atom economy, proceeding through a Michael addition–Claisen rearrangement–O-cyclization sequence under metal-free conditions. acs.org This method offers a straightforward approach to accessing functionalized 3-allyl-4-pyrones in moderate to excellent yields. acs.org

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and ether (C-O-C) groups of the pyranone ring, and the C=C bond of the allyl group.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula and structure. For the parent 4H-pyran-4-one, the mass spectrum shows a prominent peak at m/z 96. nist.govnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to verify the empirical and molecular formula.

Chemical Reactivity and Potential Applications

The unique structural features of this compound, namely the reactive allyl group and the biologically relevant pyranone core, suggest a range of potential chemical reactions and applications.

Reactivity of the Allyl Group and Pyranone Ring

The allyl group attached to the pyranone ring is a versatile functional group that can undergo a variety of chemical transformations. These include, but are not limited to, oxidation, reduction, addition reactions, and cross-coupling reactions. This reactivity allows for the modification of the this compound scaffold to generate a diverse range of derivatives. The pyranone ring itself can also participate in various reactions. For instance, the pyran nucleus can undergo opening and rearrangement reactions under the influence of different nucleophiles. researchgate.net The carbonyl group can also be a site for nucleophilic attack.

Potential Applications in Medicinal Chemistry and Materials Science

The 4H-pyran-4-one scaffold is a well-established pharmacophore with a wide array of biological activities. nih.gov Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. rsc.orgnih.govacs.org The introduction of the allyl group provides a handle for further chemical modification, which could lead to the discovery of new compounds with enhanced or novel therapeutic properties. For example, the development of new anti-HCV agents has been explored using α-pyranone carboxamide scaffolds. acs.org In materials science, pyran derivatives are of interest for their potential use as photoactive materials. iucr.org The conjugated system of the pyranone ring, which can be extended through reactions of the allyl group, could lead to materials with interesting photophysical properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B11923410 3-Allyl-4H-pyran-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-prop-2-enylpyran-4-one

InChI

InChI=1S/C8H8O2/c1-2-3-7-6-10-5-4-8(7)9/h2,4-6H,1,3H2

InChI Key

WYAATSAMHRXEEG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=COC=CC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Allyl 4h Pyran 4 One and Its Structural Analogues

Direct Synthesis of 3-Allyl-4H-pyran-4-one from Precursors

A notable direct synthesis of this compound involves a phosphine-catalyzed tandem reaction of diynones and allylic alcohols. acs.org This metal-free approach proceeds through a sequence of Michael addition, Claisen rearrangement, and O-cyclization, affording the desired functionalized 3-allyl-4-pyrones in moderate to excellent yields. acs.org The method is characterized by its broad substrate tolerance, high regioselectivity, and atom economy. acs.org

Another approach to synthesizing pyran-4-one involves the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. This precursor is first synthesized through a condensation reaction, followed by neutralization and refluxing. The subsequent decarboxylation of chelidonic acid via reflux yields pyran-4-one.

Multi-Component Reaction Strategies for 4H-Pyran-4-one Core Construction

Multi-component reactions (MCRs) are highly efficient for constructing the 4H-pyran-4-one core, as they involve the reaction of three or more starting materials in a single step to form a complex product. researchgate.netscielo.br These reactions are advantageous due to their atom economy, simplicity, and the ability to generate molecular diversity. dergipark.org.trresearchgate.net

Base-Mediated Condensation and Cyclization Reactions

Base-catalyzed methods are commonly employed for the synthesis of 4H-pyran-4-ones. These reactions typically involve the condensation of aldehydes or ketones with other suitable precursors, followed by cyclization to form the pyranone ring. smolecule.comchemicalbook.com For instance, the reaction of an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound in the presence of a base like piperidine (B6355638) or triethylamine (B128534) can yield 2-amino-4H-pyran derivatives. scispace.com

A specific example is the use of KOH-loaded calcium oxide as a catalyst in a solvent-free, one-pot MCR of aromatic aldehydes, malononitrile, and ethyl acetoacetate. researchgate.netgrowingscience.com This method has been shown to produce good yields in a shorter reaction time. researchgate.netgrowingscience.com The catalyst can be easily separated by filtration and reused multiple times without a significant loss of activity. researchgate.netgrowingscience.com

The general mechanism for these base-mediated reactions often starts with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., malononitrile). mdpi.comnih.gov This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting intermediate, and subsequent intramolecular cyclization to afford the final 4H-pyran product. mdpi.comnih.gov

Catalyst-Driven Approaches for Pyranone Formation

To enhance the efficiency and sustainability of 4H-pyran-4-one synthesis, various catalytic systems have been developed. These include bionanocatalysts, metal catalysts, and nanostructured catalysts, often enabling reactions under milder conditions and in environmentally benign solvents.

A magnetically recyclable bionanocatalyst, CuFe2O4@starch, has been effectively used for the three-component synthesis of 4H-pyran derivatives. wikimedia.orgresearchgate.net This catalyst, prepared from biocompatible materials, facilitates the reaction of an aromatic aldehyde, malononitrile, and an enolizable C-H activated acidic compound in ethanol (B145695) at room temperature. wikimedia.orgresearchgate.net The CuFe2O4@starch acts as a Lewis acid, increasing the electrophilicity of the carbonyl groups and promoting the reaction. wikimedia.orgresearchgate.net A key advantage of this catalyst is its easy separation from the reaction mixture using an external magnet and its reusability for several cycles with minimal decrease in catalytic activity. wikimedia.orgresearchgate.net

CatalystReaction ComponentsSolventKey AdvantagesYield (%)Reference
CuFe2O4@starchAromatic aldehyde, malononitrile, enolizable C-H activated acidic compoundEthanolMagnetically recyclable, biocompatible, room temperature reactionUp to 96% wikimedia.orgresearchgate.net

Gold(I) catalysts have been employed in the synthesis of pyran-4-one derivatives. One method involves the reaction of acetylketene, generated from 2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes in the presence of a gold(I) chloride catalyst. researchgate.net Gold catalysts, including gold nanoparticles, have also been used for the cyclization of diynones to form γ-pyrones and N-methyl-4-pyridones. acs.org Furthermore, gold(I)-catalyzed cascade reactions of propargyl propiolates can lead to the formation of α-pyrones. acs.org In some cases, gold-catalyzed oxidation of 4-oxahepta-1,6-diynes can produce 2H-pyran-3(6H)-ones. nih.gov

CatalystReactantsProductReference
IPrAuCl2,6-trimethyl-4H-1,3-dioxin-4-one, terminal alkynes2-methyl-pyran-4-one compounds researchgate.net
Gold NanoparticlesDiynonesγ-Pyrones acs.org
Cationic Gold(I)Propargyl propiolatesα-Pyrones acs.org
Gold catalyst4-oxahepta-1,6-diynes2H-pyran-3(6H)-ones nih.gov

Nanostructured zinc oxide (ZnO) has emerged as an efficient and green catalyst for the one-pot, three-component synthesis of 4H-pyran scaffolds. researchgate.net The reaction typically involves an aldehyde, malononitrile, and a 1,3-diketo compound in an aqueous alcoholic medium. researchgate.net The ZnO nanoparticles can act as both Lewis acid and Lewis base catalysts. orgchemres.org The Lewis base site (O2-) can abstract an acidic proton from malononitrile, while the Lewis acid site (Zn2+) can activate the carbonyl group of the aldehyde. orgchemres.org This catalytic system is attractive due to its high efficiency, reusability, and the use of environmentally friendly aqueous media. researchgate.netorgchemres.org

CatalystReaction ComponentsSolventKey AdvantagesYield (%)Reference
Nano ZnOAldehyde, malononitrile, 1,3-diketo compoundAqueous alcoholic mediumGreen, highly efficient, reusable catalystGood to excellent researchgate.net
Metal-Catalyzed Coupling Reactions (e.g., Gold(I) catalysts)

Microwave-Assisted Protocols for Pyran-4-one Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including 4H-pyran-4-ones. These methods offer significant advantages over conventional heating, such as reduced reaction times, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry. scielo.brscielo.br

A notable microwave-assisted, one-pot synthesis of symmetrical 4H-pyran-4-ones involves the condensation of acid anhydrides or carboxylic acids in the presence of polyphosphoric acid or diphosphorus (B173284) pentoxide under solvent-free conditions. scielo.brscielo.br This protocol allows for the preparation of various symmetrically substituted γ-pyrones in a very short reaction time. For instance, the reaction of propionic anhydride (B1165640) with polyphosphoric acid under microwave irradiation for just two minutes affords the desired γ-pyrone in a 72% yield. scielo.br This method's simplicity and speed represent a significant improvement over traditional synthetic routes. scielo.brscielo.br

The versatility of microwave-assisted synthesis extends to multi-component reactions for creating highly substituted 4H-pyran derivatives. A one-pot, three-component domino reaction of an α-cyano ketone, an aromatic aldehyde, and a nitro enamine in ethanol with a catalytic amount of piperidine under microwave irradiation yields polysubstituted 4H-pyrans. atmiyauni.ac.in This process proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. atmiyauni.ac.in The use of microwave heating in this context dramatically shortens reaction times from hours to minutes and increases product yields compared to conventional methods. beilstein-journals.org

Furthermore, microwave irradiation has been successfully employed in the synthesis of fused pyran systems. For example, the synthesis of pyrano[4',3':3,4]furo[2,3-b]indoles can be achieved by reacting isatin (B1672199) derivatives with ethyl cyanoacetate (B8463686) under microwave irradiation, followed by the addition of indane-1,3-dione and further microwave heating. tandfonline.com Similarly, N-allyl quinolone-based pyrano[4,3-b]chromene and benzopyrano[3,2-c]chromene derivatives have been synthesized via a microwave-assisted, one-pot, three-component reaction. researchgate.net

These examples underscore the significant impact of microwave-assisted protocols in the synthesis of 4H-pyran-4-one systems, providing chemists with rapid, efficient, and environmentally benign alternatives to traditional methods.

Advanced Derivatization Techniques of 4H-Pyran-4-one Systems

The 4H-pyran-4-one core is a versatile scaffold that allows for a wide range of derivatization reactions to access a diverse array of structural analogues. These modifications are crucial for modulating the biological and chemical properties of the parent compound.

Functional Group Interconversions on the Pyranone Ring

Functional group interconversions are fundamental transformations in organic synthesis that enable the modification of existing functional groups into new ones. On the 4H-pyran-4-one ring, these interconversions are key to creating derivatives with altered reactivity and properties.

One common transformation is the conversion of the pyranone ring into a pyridine (B92270) or pyridone ring. This can be achieved by reacting the 4-pyrone with an amine source. For instance, 2,6-bis(tetrazolyl)-4-pyrone reacts with aqueous ammonia (B1221849) to yield the corresponding 4-pyridone, with the reaction proceeding exclusively at the pyrone ring. acs.org This transformation highlights the ability to selectively modify the pyranone core while leaving other heterocyclic substituents intact. acs.org

The pyranone oxygen can also participate in cycloaddition reactions. For example, the reaction of 2,6-dicyano-4-pyrone with sodium azide (B81097) in the presence of ammonium (B1175870) chloride leads to the selective formation of 2,6-bis(tetrazolyl)-4-pyrone, where the cyano groups are transformed into tetrazoles while the pyranone ring remains. acs.org However, under different conditions, the pyrone ring itself can act as a dienophile in Diels-Alder reactions or undergo other cycloadditions.

Furthermore, substituents on the pyranone ring can be readily modified. For example, the active methyl groups of 2,6-dimethyl-4-pyrone can undergo condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce enamine functionalities, which can then be used in further reactions to build more complex structures. nih.gov

Preparation of Alkyl and Hydroxymethyl Analogues

The introduction of alkyl and hydroxymethyl groups onto the 4H-pyran-4-one scaffold is a common strategy to explore structure-activity relationships.

A convenient method for synthesizing hydroxymethyl derivatives of 3,5-diphenyl-4H-pyran-4-one starts from their corresponding bromomethyl derivatives. researchgate.net The bromomethyl compounds are treated with silver acetate (B1210297) in acetic acid, followed by hydrolysis to yield the hydroxymethyl analogues. researchgate.net These hydroxymethyl derivatives can then be oxidized to the corresponding carboxaldehydes using an oxidant like barium manganate. researchgate.net

The synthesis of 3-hydroxymethyl-4H,5H-pyrano[3,4-c] scielo.brbenzopyran-4-one has also been reported, demonstrating the preparation of hydroxymethyl groups on fused pyranone systems. cdnsciencepub.com In another example, 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can be synthesized, showcasing the incorporation of both hydroxyl and hydroxymethyl functionalities. biosynth.com

For the preparation of alkyl analogues, a flexible strategy for synthesizing 2,6-dialkyl-2,3-dihydro-4H-pyran-4-ones has been developed. researchgate.net This method involves the oxidative cleavage of the three-membered ring of 1-(2-oxoalkyl)cyclopropanols, followed by an acid-promoted cyclization of the resulting β-hydroxyketones to form the desired 2,6-dialkylated pyran-4-ones. researchgate.net

Incorporation of Nitrogenous Moieties (e.g., aminoxymethyl, piperazine)

The introduction of nitrogen-containing functional groups, such as aminoxymethyl and piperazine (B1678402), onto the 4H-pyran-4-one framework can significantly influence the molecule's polarity, basicity, and potential for hydrogen bonding, which are critical for biological applications.

A general route to aminoxymethyl derivatives involves a two-step process starting from di(bromomethyl)pyranones. These starting materials react with N-hydroxyphthalimide to form di(N-phthalimidoxymethyl)-4H-pyran-4-one derivatives. mdpi.com Subsequent hydrazinolysis of the phthalimide (B116566) protecting group yields the corresponding di(aminoxymethyl)pyranones. mdpi.com These aminoxymethyl compounds can then be condensed with aldehydes to form aldoxime derivatives. mdpi.com

The synthesis of 3-hydroxy-pyran-4-one derivatives bearing a C-2 carboxamide moiety has also been explored as a strategy to create potent HIV-1 integrase inhibitors. nih.gov In this approach, a 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid intermediate is coupled with various amines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI). nih.gov The subsequent removal of the benzyl (B1604629) protecting group yields the final 3-hydroxy-pyran-4-one-2-carboxamide derivatives. nih.gov This methodology allows for the incorporation of a wide range of nitrogenous groups via the amide linkage.

While the direct incorporation of a piperazine ring onto the this compound was not explicitly detailed in the provided search results, the general strategies for introducing nitrogenous moieties suggest that such a modification would be feasible. For example, a haloalkyl-substituted pyran-4-one could undergo nucleophilic substitution with piperazine.

Synthesis of Fused Pyran-4-one Systems

The fusion of the 4H-pyran-4-one ring with other carbocyclic or heterocyclic systems gives rise to a diverse class of compounds with unique structural and electronic properties.

One approach involves the condensation of two equivalents of a 4-hydroxy-2H-pyran-2-one derivative, such as 4-hydroxy-6-methyl-2H-pyran-2-one, with an arylglyoxal in boiling formic acid. This reaction leads to the formation of 4H-furo[3,2-c]pyran-4-ones. researchgate.net A similar strategy using 4-hydroxycoumarin (B602359) yields 4H-furo[3,2-c]chromen-4-ones. researchgate.net

Another efficient method for constructing fused pyran systems is through cascade reactions. For instance, a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones can produce furo[3,2-c]pyran-4-ones. This transformation is believed to proceed through the formation of an ortho-alkynyl quinone methide, followed by a 1,4-conjugate addition, a regioselective 5-exo-dig annulation, and a final 1,3-H shift. bohrium.com

Catalyst- and solvent-free protocols have also been developed for the sustainable synthesis of fused 4H-pyran derivatives. The reaction of 3-methyl-1-phenyl-5-pyrazolone or 4-hydroxycoumarin with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under thermal conditions can afford dihydropyrano[2,3-c]pyrazoles and pyrano[3,2-c]chromenones, respectively. rsc.org

Furthermore, the synthesis of pyranopyrimidinones has been achieved through the rapid condensation of 2-amino-4H-pyran-3-carbonitriles with acetic anhydride. arabjchem.org These examples showcase the variety of synthetic strategies available for accessing a wide range of fused pyran-4-one systems.

Controlled Rearrangements and Cyclizations (e.g., epoxy ketone conversions)

Controlled rearrangements and cyclizations are powerful synthetic tools for accessing complex molecular architectures from simpler precursors. In the context of 4H-pyran-4-one synthesis, these transformations can provide stereospecific and regioselective control.

A notable example is the mercury(II)-catalyzed rearrangement of 1-alkynyl-2,3-epoxy alcohols, which provides a stereospecific route to 2,3-dihydro-4H-pyran-4-ones. acs.org This reaction allows for the controlled formation of the dihydropyranone ring with defined stereochemistry.

Another important rearrangement involves the acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones. This metal-free approach yields substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions. organic-chemistry.org

The conversion of α,β-epoxy ketones derived from cyclopropanols also represents a valuable synthetic strategy. Aliphatic and arylaliphatic α,β-epoxy ketones can be prepared in a one-pot procedure through the manganese-catalyzed ring cleavage of cyclopropanols with oxygen, followed by dehydration of the resulting cyclic peroxides. researchgate.net These epoxy ketones are versatile intermediates that can be further transformed into various heterocyclic systems. For instance, the MgBr2·OEt2-catalyzed rearrangement of an oxiranyl ketone can lead to a 1,2-diketone, which can then be used in subsequent steps to construct the pyranone ring. researchgate.net

These controlled rearrangement and cyclization reactions offer elegant and efficient pathways to a variety of pyran-4-one derivatives, often with a high degree of stereochemical and regiochemical control.

Green Chemistry Principles in Pyranone Synthesis

The application of green chemistry principles to the synthesis of pyranones and their analogues has become a significant focus of research, driven by the need for more sustainable and environmentally benign chemical processes. mdpi.comyale.edu These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. yale.eduacs.org Innovations in this area include the use of alternative energy sources, solvent-free reaction conditions, greener solvents, and the development of recyclable catalysts. mdpi.comscielo.brresearchgate.net

Key strategies in the green synthesis of pyranones involve microwave-assisted reactions, the use of water as a solvent, multicomponent reactions (MCRs) for improved atom economy, and the application of heterogeneous or reusable catalysts. mdpi.comscielo.brijcce.ac.ir These approaches not only offer environmental benefits but also often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netresearchgate.nettandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating chemical reactions, often leading to higher yields and reducing the need for traditional solvents. scielo.brresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of various pyranone derivatives.

A notable example is the one-pot, solvent-free synthesis of symmetrical 4H-pyran-4-ones. researchgate.netscielo.br In this method, carboxylic acids or their anhydrides are condensed in the presence of polyphosphoric acid or diphosphorous pentoxide under microwave irradiation. scielo.brscielo.br The reactions are completed in very short times (e.g., 2 minutes) and produce good yields, demonstrating a significant improvement over conventional heating methods. researchgate.netscielo.br For instance, the reaction of propionic anhydride with polyphosphoric acid under microwave irradiation yields the corresponding γ-pyrone in 72% yield within just two minutes. scielo.br The use of acid anhydrides was found to be more reactive and resulted in higher yields compared to carboxylic acids. scielo.br

Reactant 1Reactant 2ConditionsTimeYield (%)Citation
Propionic AnhydridePolyphosphoric AcidMicrowave2 min72 scielo.br
Acetic AnhydridePolyphosphoric AcidMicrowave2 min70 scielo.br
Butyric AnhydridePolyphosphoric AcidMicrowave2.5 min75 scielo.br
Phenylacetic AcidPolyphosphoric AcidMicrowave5 min65 scielo.br

This table summarizes the results for the microwave-assisted synthesis of symmetrical 4H-pyran-4-ones, highlighting the efficiency of this green chemistry approach.

Microwave assistance has also been employed in multicomponent reactions to produce complex pyran-fused systems, again showcasing reduced reaction times and high efficiency. mdpi.combohrium.com

Solvent-Free and Alternative Solvent Systems

A major goal of green chemistry is to eliminate the use of volatile and often toxic organic solvents. yale.edu In pyranone synthesis, this has been achieved through solvent-free techniques like grinding and by using benign alternative solvents like water.

Solvent-Free Synthesis:

Solvent-free reactions, conducted by grinding the reactants together, offer a simple, efficient, and environmentally friendly pathway to pyran derivatives. researchgate.nettandfonline.com For example, pyrano[4,3-b]pyrans have been synthesized by grinding aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one with ammonium acetate. researchgate.net This method is praised for its experimental simplicity, short reaction times, and easy work-up. researchgate.net Similarly, pyrano[2,3-c]pyrazole derivatives have been prepared under solvent-free grinding conditions using potassium fluoride (B91410) dihydrate (KF·2H2O) as a catalyst, achieving high yields under mild conditions. tandfonline.com

Another innovative solvent-free approach is the cycloaddition of alkynes with compressed carbon dioxide (CO2) to yield 2-pyrones. thieme-connect.comthieme-connect.com Using a Ni(cod)2/trialkylphosphine catalyst system, this method achieves high yields (up to 98%) and selectivities, utilizing CO2 as both a reactant and a solvent medium under pressure. thieme-connect.comthieme-connect.com

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of 4H-pyran derivatives has been successfully carried out in aqueous media. mdpi.comajgreenchem.com One-pot, three-component condensation reactions of aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds proceed efficiently in water at room temperature, catalyzed by a recyclable basic phase-transfer catalyst, to give 2-amino-3-cyano-4H-pyrans in high yields. ajgreenchem.com The use of magnetized distilled water has also been reported as a green-promoting medium for the synthesis of 4H-pyrans and 4H-chromenes, further enhancing reaction efficiency. ijcce.ac.ir

Catalytic Innovations for Sustainability

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aligning with the principles of atom economy and waste prevention. mdpi.comyale.eduacs.org

Heterogeneous and Recyclable Catalysts:

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com Magnetic nanocatalysts, for example, have been developed for pyranone synthesis. mdpi.com A catalyst comprising palladium embedded on magnetic nanoparticles (Fe3O4@SiO2-NH2@Pd) has shown high efficiency. mdpi.com Another example is the use of CuFe2O4@starch, a magnetically recyclable bionanocatalyst, for the three-component synthesis of 4H-pyran derivatives in ethanol at room temperature. royalsocietypublishing.org This catalyst is derived from starch, an abundant and inexpensive biopolymer, making it an eco-friendly choice. royalsocietypublishing.org The catalyst can be recovered using an external magnet and reused multiple times without a significant loss of activity. royalsocietypublishing.org

CatalystReaction TypeSolventKey AdvantagesRecyclabilityCitation
CuFe2O4@starch3-component synthesis of 4H-pyransEthanolBio-based, magnetic recovery, mild conditionsAt least 6 times royalsocietypublishing.org
Fe3O4/SiO2/NH-isoindoline-1,3-dioneSynthesis of 4H-pyran derivativesEthanolMagnetic recovery, high yield (97%), short time (15 min)5 consecutive cycles mdpi.com
Nano-kaoline/BF3/Fe3O43-component synthesis of 4H-chromenesSolvent-freeRecyclable, high yield, short reaction timesYes sharif.edu
MNPs·GO-CysA3-component synthesis of 4H-chromenesWater-ethanolBio-degradable, magnetic recovery, high yieldYes scispace.com

This table showcases various heterogeneous and recyclable catalysts used in green pyranone synthesis, emphasizing their efficiency and sustainability.

Atom Economy and Renewable Resources

Multicomponent Reactions (MCRs):

MCRs are inherently green as they combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials into the final structure. mdpi.com This maximizes atom economy and reduces the number of synthetic steps, saving energy, time, and materials, while also minimizing waste generation. mdpi.comacs.org Many of the green syntheses of pyran derivatives, including those using heterogeneous catalysts or alternative solvents, are designed as one-pot multicomponent reactions. mdpi.comroyalsocietypublishing.orgsharif.edu

Renewable Feedstocks:

Utilizing renewable raw materials instead of depleting fossil fuels is a key principle of green chemistry. yale.edu An atom-economic synthesis of 2-pyrone has been developed starting from furfuryl alcohol, a renewable resource derived from agricultural byproducts like bran or bagasse. researchgate.net This synthetic route employs a thermal rearrangement of a cyclopentadienone epoxide as the key step, demonstrating a viable pathway from biomass to valuable chemical building blocks. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Allyl 4h Pyran 4 One and Pyranone Derivatives

Ring System Reactivity: Electrophilic and Nucleophilic Attack Patterns

The 4H-pyran-4-one ring system exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, largely governed by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the ring oxygen. This creates a conjugated system with specific sites susceptible to attack.

Electrophilic Attack: Electrophilic substitution reactions on the 4-pyrone ring typically occur at the C3 and C5 positions. This is because the electron density is highest at these positions due to resonance effects. The oxygen atom in the ring can also be protonated by strong acids, which enhances the electrophilicity of the ring and can facilitate certain reactions. gauthmath.com

Nucleophilic Attack: Nucleophilic attack is a common reaction pathway for pyranone derivatives. The primary sites for nucleophilic attack are the C2, C4, and C6 positions. The C4 carbonyl carbon is a hard electrophilic center, while the C2 and C6 positions are softer electrophilic centers. The actual site of attack depends on the nature of the nucleophile (hard vs. soft) and the reaction conditions. rug.nl

For instance, hard nucleophiles tend to attack the carbonyl carbon (C4) in a 1,2-addition fashion, while soft nucleophiles favor conjugate addition (1,4-addition) at the C2 or C6 position. rug.nl The presence of substituents on the pyranone ring can significantly influence the regioselectivity of nucleophilic attack. Electron-withdrawing groups can further activate the ring towards nucleophilic attack. urfu.ru

The reactivity of the pyranone ring can be summarized in the following table:

PositionType of AttackInfluencing Factors
C2/C6Nucleophilic (1,4-addition)Soft nucleophiles, electron-withdrawing substituents
C3/C5ElectrophilicElectron-donating substituents
C4 (Carbonyl)Nucleophilic (1,2-addition)Hard nucleophiles
Ring OxygenProtonationStrong acids

Reactivity of the Allyl Substituent: Transformations and Coupling Reactions

The allyl group at the C3 position of 3-Allyl-4H-pyran-4-one introduces a versatile site for a variety of chemical transformations and coupling reactions. The reactivity of the allyl group is influenced by the electronic nature of the pyranone ring.

Transformations: The double bond of the allyl group can undergo typical alkene reactions. These include:

Oxidation: Ozonolysis of the allyl group can lead to the formation of an aldehyde, which can be further oxidized or reduced. rsc.org

Reduction: The double bond can be hydrogenated to a propyl group using standard catalytic hydrogenation methods.

Allylic Rearrangement: Under certain conditions, the allyl group can undergo rearrangement.

Coupling Reactions: The allyl group is a valuable handle for various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling: Palladium catalysts are widely used to activate the allyl group for coupling reactions. For example, the palladium-catalyzed allyl-aryl coupling of Achmatowicz rearrangement products (dihydropyranones) with arylboronic acids has been reported. researchgate.net A notable feature of this reaction is the essential role of the 4-keto group in enhancing the reactivity of the palladium-π-allyl complex. researchgate.net Another example is the interceptive decarboxylative allylation where a pyrone acts as a C4 synthon, reacting with allyl carbonates under palladium catalysis. acs.org

Iridium-Catalyzed Allylic Substitution: Iridium complexes have been successfully employed in the asymmetric allylic substitution of pyranone derivatives. researchgate.net For instance, an iridium-catalyzed enantioselective formal β-C(sp²)–H allylic alkylation of kojic acid, an α-hydroxy-γ-pyrone, has been developed. researchgate.net

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been used for the migration of the double bond in an N-allyl group of a pyrazole, which can then undergo further coupling reactions. mdpi.com

A summary of representative coupling reactions involving the allyl group is provided below:

ReactionCatalyst/ReagentProduct Type
Allyl-Aryl CouplingPd(0) / Arylboronic AcidArylated pyranone
Decarboxylative AllylationPd(0) / Allyl CarbonateAcyclic dienoic ester
Asymmetric Allylic AlkylationIr(I) / (P,olefin) complexChiral allylated pyranone

Oxidation and Reduction Pathways of the Pyranone Moiety

The pyranone moiety can undergo both oxidation and reduction reactions, targeting either the ring system or the carbonyl group.

Oxidation: The oxidation of 4H-pyran-4-one derivatives can lead to various products depending on the oxidizing agent and the substitution pattern of the pyranone.

Photosensitized Oxygenation: Methylene (B1212753) blue-sensitized photo-oxidation of 4H-pyran-4-thiones results in the formation of the corresponding 4H-pyran-4-ones. rsc.org

Oxidation with Ruthenium Compounds: Tetrahydro-4H-pyran-4-one can be synthesized in high yield by the oxidation of 4-methylene-tetrahydropyran using a ruthenium compound like ruthenium tetraoxide (RuO₄), ruthenium dioxide (RuO₂), or ruthenium trichloride (B1173362) (RuCl₃), often in the presence of a co-oxidant such as a periodate (B1199274) or hypochlorite. google.com

Oxidation of Dihydropyranones: The oxidation of 2,3-dihydro-4H-pyran-4-ones has been described, where the reaction of crotonoyl chloride with a β-ketoester gives the dihydropyranone, which upon oxidation, hydrolysis, and decarboxylation can yield substituted maltol (B134687) derivatives. oup.com

Reduction: The reduction of the pyranone ring can be achieved selectively at the carbonyl group or can involve the entire ring system.

Selective Carbonyl Reduction: The carbonyl group of 4H-pyran-4-one can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction of Substituted Pyranones: The selective reduction of methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate has been reported. tandfonline.com

The following table summarizes common oxidation and reduction reagents for pyranone systems:

ReactionReagentProduct
OxidationRuO₄, RuO₂, RuCl₃ / NaIO₄Tetrahydro-4H-pyran-4-one
OxidationMethylene blue / hν / O₂4H-Pyran-4-one (from thione)
ReductionNaBH₄, LiAlH₄4-Hydroxy-pyran derivative

Keto-Allyl Tautomerism and its Chemical Implications

While specific studies on the keto-allyl tautomerism of this compound are not extensively detailed in the provided search results, the general principles of keto-enol tautomerism in pyranone systems can be discussed. The reactivity of related systems suggests potential tautomeric equilibria. For instance, the use of dioxinones as masked β-ketoesters highlights the importance of enol-like reactivity in similar heterocyclic systems. nih.gov The "locked" enol character in dioxinones circumvents tautomeric challenges, implying that such equilibria are significant in related structures. nih.gov

In the context of this compound, a potential tautomerism could involve the migration of a proton from the methylene group of the allyl substituent to the carbonyl oxygen, forming a dienol species. This equilibrium would be influenced by factors such as solvent polarity and the presence of acid or base catalysts. The formation of such a tautomer could have significant chemical implications, altering the nucleophilic and electrophilic character of the molecule and potentially opening up new reaction pathways.

Protonation Behavior and Acid-Base Chemistry of 4H-Pyran-4-one Systems

The acid-base chemistry of 4H-pyran-4-one systems is characterized by the basicity of the exocyclic carbonyl oxygen.

Protonation: Computational studies, such as those using the MNDO method, have shown that the protonation of 4H-pyran-4-one occurs preferentially at the exocyclic carbonyl oxygen rather than the in-ring oxygen. researchgate.net This preference is energetically favored by a significant margin. researchgate.net The reason for this regioselectivity lies in the higher electron density centered on the carbonyl oxygen and the substantial increase in aromatic character of the ring upon exo-protonation. researchgate.net Upon protonation with a strong acid, 4-pyranone can form an aromatic hydroxypyrylium cation. gauthmath.com

Experimental evidence from ¹H and ¹³C NMR spectroscopy in superacid systems (HSO₃F–SbF₅) confirms that 2,6-dimethyl-4H-pyran-4-one is doubly protonated at the exocyclic oxygen atom. rsc.org

Acid-Base Reactions: The basic nature of the carbonyl oxygen allows 4-pyranones to react with acids to form salts. This property is fundamental to their chemical behavior and can be used to modify their reactivity. The formation of the protonated species can activate the pyranone ring towards nucleophilic attack.

SpeciesSite of ProtonationReason for Preference
4H-Pyran-4-oneExocyclic Carbonyl OxygenHigher electron density, increased aromaticity of the resulting cation researchgate.net

Studies on 1,4-Additions to Pyranone Derivatives

1,4-Addition, also known as conjugate addition or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds, including pyranone derivatives. This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system.

Nucleophiles and Substrates: A wide range of nucleophiles can participate in 1,4-additions to pyranones, including organometallic reagents, enolates, and heteroatomic nucleophiles. The substrates are typically 4H-pyran-4-ones or their di- or tetrahydro derivatives that possess an α,β-unsaturated ketone moiety. The reactivity is enhanced by electron-withdrawing groups on the pyranone ring. clockss.org

Stereoselectivity: In cases where new stereocenters are formed, the stereoselectivity of the 1,4-addition is a critical aspect. For 2,3-dihydro-4H-pyran-4-ones, reversals in stereoselectivity have been observed depending on the specific reagents and reaction conditions. acs.org

Synthetic Applications: 1,4-Addition reactions are synthetically valuable for the construction of more complex molecules.

The K₂CO₃-catalyzed 1,4-addition of diethyl malonate to 1,2-allenic ketones can lead to the formation of α-pyrone derivatives through a sequential Michael addition, double bond migration, and lactonization process. nih.gov

The enantioselective Michael addition of malononitrile (B47326) to chalcones, catalyzed by a quinine-Al(OiPr)₃ complex, provides a method for the asymmetric synthesis of biologically active 4H-pyran derivatives. rsc.org

The desymmetrization of α,α'-dialkoxy-γ-pyrones can be achieved through a 1,4-addition of nucleophiles like allyltributylstannane/n-BuLi. chim.it

A summary of representative 1,4-addition reactions is presented below:

NucleophileSubstrateCatalyst/PromoterProduct
Diethyl malonate1,2-Allenic ketoneK₂CO₃α-Pyrone derivative nih.gov
MalononitrileChalconeQuinine-Al(OiPr)₃Chiral 4H-pyran derivative rsc.org
Allyltributylstannane/n-BuLiα,α'-Dimethoxy-γ-pyrone-This compound derivative chim.it

Comprehensive Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, a complete set of advanced spectroscopic and structural data for the specific compound this compound is not publicly available. While the synthesis of this compound has been documented, the detailed characterization data required for a thorough analysis as per the requested outline—including specific NMR, FT-IR, Mass Spectrometry, and X-ray Crystallography results—could not be located.

The synthesis of this compound is mentioned in a doctoral thesis by Lydia M. Klier from Ludwig-Maximilians-Universität München. The work details the preparation of the compound via a Lewis-acid triggered regioselective metallation of γ-pyrone. uni-muenchen.de The thesis describes the general experimental methods used for acquiring spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). uni-muenchen.de However, the specific spectral data points (e.g., chemical shifts, absorption bands, fragmentation patterns) and any subsequent two-dimensional NMR or crystallographic analyses for this compound are not provided in the document. uni-muenchen.de

Due to the strict focus of this article solely on this compound, and the absence of the necessary experimental data in published sources, it is not possible to provide the detailed analysis for the following sections as outlined:

Computational and Theoretical Chemistry Studies of 3 Allyl 4h Pyran 4 One Systems

Quantum Chemical Calculations of Molecular and Electronic Structure (e.g., MNDO method, DFT)

Quantum chemical calculations are fundamental to understanding the geometry and electronic landscape of pyranone systems. Methods range from semi-empirical approaches to more rigorous ab initio and density functional theory (DFT) calculations.

MNDO calculations on the parent 4H-pyran-4-one reveal the distribution of π-bond orders, which are indicative of the degree of electron delocalization within the ring.

Table 1: Calculated π-Bond Orders for 4H-Pyran-4-one using MNDO Method

BondCalculated π-Bond Order
O1-C20.285
C2-C30.865
C3-C40.407
C4-C50.407
C5-C60.865
C6-O10.285
C4-O70.852

Data sourced from a study on 4H-Pyran-4-one and its sulfur analogues. researchgate.net

Investigation of Conformational Preferences and Energetics

The conformational landscape of 3-Allyl-4H-pyran-4-one is primarily defined by the orientation of the allyl group relative to the pyranone ring. Studies on the parent 4H-pyran-4-one indicate that the pyran ring is planar in its ground state. scifiniti.comnih.gov The introduction of the allyl substituent at the C3 position introduces rotational freedom around the C3-C(allyl) single bond.

Conformational analysis, often performed using DFT or molecular mechanics, is crucial for understanding the molecule's preferred three-dimensional shape. beilstein-journals.orgbeilstein-archives.org For similar substituted pyran systems, computational modeling has been used to determine the active conformation when binding to biological targets, revealing that specific chair or axial/equatorial conformations can be critical for biological activity. nih.gov In the case of this compound, theoretical calculations would explore the rotational energy barrier of the allyl group to identify the most stable conformers and the energy differences between them. This information is vital as different conformers can exhibit distinct chemical and biological properties.

Analysis of Charge Distributions and Electron Density (e.g., π-electron drift)

The distribution of electrons within the this compound framework governs its reactivity and intermolecular interactions. Computational studies on the parent 4H-pyran-4-one molecule show a significant polarization of charge. researchgate.net There is a pronounced π-electron drift from the heterocyclic ring towards the exocyclic carbonyl oxygen atom. researchgate.net This drift results in a high negative charge density on the carbonyl oxygen, making it a primary site for electrophilic attack or protonation. researchgate.net

The presence of the allyl group at the C3 position would further modulate this charge distribution. The allyl group can act as a weak electron-donating group, influencing the electron density of the pyranone ring system. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, are often used to visualize these charge distributions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrostatic interactions. mdpi.com

Characterization of Excited States (e.g., (n,π) excited states)*

The photophysical and photochemical behavior of this compound is determined by its electronically excited states. The parent compound, 4H-pyran-4-one, serves as a model system for studying the π* ← n electronic excitation in α,β-unsaturated carbonyls. nih.govacs.org Its lowest energy excited states are of (n,π) character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.

Detailed spectroscopic and computational studies have characterized both the lowest singlet (S₁) and triplet (T₁) excited states. acs.orgnih.gov The S₁ (n,π) ← S₀ transition is electronically forbidden but becomes observable through vibronic coupling. cdnsciencepub.com High-level calculations, such as time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster (EOM-EE-CCSD), have been benchmarked against experimental data for 4H-pyran-4-one. nih.govacs.org These studies show that upon excitation to the T₁(n,π) state, the molecule remains planar, and there are significant frequency drops in the carbonyl wagging vibrational modes, indicating structural changes localized around the carbonyl group. acs.orgnih.gov The introduction of an allyl group at C3 would be expected to perturb the energies and properties of these (n,π*) excited states.

Table 2: Comparison of Ground and Excited State Vibrational Frequencies (cm⁻¹) for Key Modes in 4H-Pyran-4-one

Vibrational ModeDescriptionGround State (S₀)Excited State (T₁(n,π*))Frequency Drop (%)
ν₁₇Out-of-plane C=O wag367182~50%
ν₂₇In-plane C=O wag382276~28%

Data reflects significant frequency drops upon T₁(n,π*) ← S₀ excitation, indicating structural changes around the carbonyl group. acs.orgnih.gov

In Silico Approaches for Molecular Design and Optimization

The 4H-pyran-4-one scaffold is a valuable starting point for the design of new bioactive molecules. In silico methods are extensively used to guide the optimization of these scaffolds for specific biological targets, saving significant time and resources compared to traditional synthesis and screening. nih.govekb.eg

Structure-based combinatorial library design is a powerful in silico technique used to explore a vast chemical space around a core scaffold. This approach has been successfully applied to derivatives of 3-hydroxy-pyran-4-one to discover potent inhibitors of HIV-1 integrase. nih.govnih.gov The process involves:

Scaffold Selection: Starting with a promising core structure, like the pyranone ring.

Virtual Library Generation: Systematically attaching a large and diverse set of chemical fragments (R-groups) at specific positions on the scaffold to generate a virtual library of tens of thousands of compounds. nih.gov

Computational Screening: Docking the entire virtual library into the active site of a biological target (e.g., an enzyme) to predict binding affinity and identify the most promising candidates. nih.govnih.gov

This methodology allows for the rapid identification of optimal "decorations" for the core scaffold, leading to the selection of a small number of high-potential compounds for synthesis and experimental validation. frontiersin.org A similar strategy could be employed for this compound to design novel inhibitors for various therapeutic targets.

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. pensoft.net This technique is central to structure-based drug design. For pyranone-based compounds, advanced docking methods like Quantum Polarized Ligand Docking (QPLD) have been utilized. nih.govfrontiersin.org QPLD improves upon standard docking by recalculating ligand charges in the polarized environment of the protein's binding site, providing a more accurate prediction of binding poses and energies. nih.gov

Docking studies with pyranone derivatives have been performed against numerous targets, including:

HIV-1 Integrase: To identify key interactions, such as the chelation of metal ions in the active site by the pyranone core. nih.govfrontiersin.org

Cyclin-Dependent Kinase 2 (CDK2): To design antiproliferative agents for cancer therapy. nih.gov

Cyclooxygenase-2 (COX-2): To develop new anti-inflammatory agents. mdpi.com

These simulations provide crucial insights into the binding mode and structure-activity relationships, guiding the rational design of more potent and selective this compound derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The process would typically begin with establishing a starting structure of this compound, likely optimized through quantum chemical calculations. This structure would then be placed in a simulation box, often filled with a solvent such as water, to mimic physiological or laboratory conditions. mdpi.com The interactions between all atoms in the system are described by a force field, a set of mathematical functions and parameters that define the potential energy of the system based on the positions of its constituent atoms. mdpi.com

Simulations would then be run for a specific duration, typically on the order of nanoseconds to microseconds, to observe the molecule's behavior. mdpi.com Analysis of the resulting trajectory could reveal key dynamic properties. For instance, the flexibility of the allyl group and its rotational freedom relative to the pyranone ring could be quantified. The simulation could also show how the molecule interacts with surrounding solvent molecules, including the formation and breaking of any transient hydrogen bonds. researchgate.net

Furthermore, by analyzing the conformational space sampled during the simulation, researchers could identify the most stable or probable conformations of this compound in a given environment. nih.govmun.ca This information is crucial for understanding its chemical reactivity and potential biological activity, as molecular conformation often dictates its ability to interact with other molecules. mun.ca

While no specific research findings are available for this compound, the general framework of MD simulations provides a clear path for future computational investigations into its dynamic properties.

Data on MD Simulations of this compound

As there are no published MD simulation studies specifically for this compound, a data table of research findings cannot be provided. The table below is a template illustrating the type of data that such a study might generate.

Simulation ParameterDescriptionValue
System The molecule being simulated.This compound
Force Field The set of parameters used to define the energy of the system.Data Not Available
Solvent Model The type of solvent used in the simulation.Data Not Available
Simulation Time The total time the molecular dynamics were simulated.Data Not Available
Temperature The temperature at which the simulation was conducted.Data Not Available
Pressure The pressure at which the simulation was conducted.Data Not Available
Key Findings Major conformational states or dynamic behaviors observed.Data Not Available

Synthetic Utility and Emerging Applications in Chemical Research

3-Allyl-4H-pyran-4-one as a Versatile Synthetic Intermediate

The 4H-pyran-4-one scaffold is a common feature in a variety of natural products and biologically active compounds. The presence of the allyl group in this compound offers a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in organic synthesis. The double bond of the allyl group can undergo a wide range of reactions, including but not limited to, oxidation, reduction, halogenation, and various coupling reactions.

One of the key synthetic strategies involves the modification of the allyl side chain to introduce diverse functionalities. For instance, oxidation of the allyl group can lead to the formation of aldehydes, carboxylic acids, or diols, which can then be used in subsequent reactions to build more complex molecular architectures. Furthermore, the pyranone ring itself can be a target for synthetic manipulation. For example, photosensitized oxygenation of related 5,6-dihydro-4-methyl-2H-pyran in methanol, followed by reduction, yields allyl alcohols and epoxy-ethers. rsc.org Ozonization of the resulting 4-methylenepyrans and subsequent reduction can afford 3-hydroxytetrahydropyrans. rsc.org These transformations highlight the potential of the pyranone core to be converted into other heterocyclic systems.

The reactivity of both the allyl group and the pyranone ring makes this compound a versatile building block for the synthesis of a wide array of organic molecules. Its utility is further enhanced by the fact that the pyranone moiety is present in numerous natural products with interesting biological activities, driving the development of synthetic routes to access these complex structures. nih.govresearchgate.net

Development of New Polymeric Materials and Monomers with Pyranone Moieties (e.g., acrylate (B77674) monomers)

The incorporation of pyranone moieties into polymers can impart unique properties to the resulting materials. The development of monomers containing the pyranone ring system is an active area of research. While direct polymerization of this compound may be challenging, it can be chemically modified to produce polymerizable monomers, such as acrylates.

For instance, the allyl group of this compound can be functionalized to introduce a polymerizable group like an acrylate or methacrylate (B99206). This could be achieved through a sequence of reactions, for example, hydroboration-oxidation of the allyl group to yield a primary alcohol, which can then be esterified with acryloyl chloride or methacryloyl chloride to produce the corresponding acrylate or methacrylate monomer. The synthesis of acrylate monomers from various alcohols is a well-established process. rsc.orgresearchcommons.orgarkat-usa.org These newly synthesized monomers can then be polymerized or copolymerized with other monomers to create a diverse range of polymeric materials. arkat-usa.org

The inclusion of the pyranone unit in the polymer backbone or as a pendant group can influence the material's thermal stability, solubility, and optical properties. researchgate.net For example, polymers containing pyranone moieties have been investigated for their thermal properties. researchgate.net The development of such novel polymers with tailored properties is of significant interest for applications in various fields, including advanced materials and coatings. acs.orgrsc.org

Role as a Scaffold for Complex Molecule Construction

The rigid and defined three-dimensional structure of the pyranone ring makes this compound an excellent scaffold for the construction of complex and stereochemically rich molecules. nih.govacs.org In medicinal chemistry and drug discovery, molecular scaffolds serve as a foundational framework upon which various functional groups can be appended to create libraries of compounds for biological screening. nih.gov

The pyranone core provides a robust and predictable platform for the spatial arrangement of substituents. The allyl group at the 3-position, along with other positions on the pyranone ring, can be selectively functionalized to introduce a variety of chemical groups. This allows for the systematic exploration of the chemical space around the pyranone core, which is crucial for optimizing interactions with biological targets. acs.org

The synthesis of natural products often relies on the use of chiral scaffolds to control the stereochemistry of the final molecule. nih.govnih.gov While this compound itself is achiral, it can be used as a starting material in asymmetric syntheses to generate chiral building blocks. For example, asymmetric dihydroxylation of the allyl group can introduce two new stereocenters, which can then guide the stereochemical outcome of subsequent reactions. The use of pyranone-based scaffolds in the total synthesis of natural products has been extensively reviewed, highlighting the importance of this structural motif in accessing complex molecular architectures. nih.govresearchgate.net

Exploration in Chemical Biology as Probes for Molecular Interactions

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with specific proteins or other biomolecules. The development of such probes is a key aspect of chemical biology. The this compound scaffold can be utilized for the design and synthesis of molecular probes.

By attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the this compound scaffold, researchers can create probes to visualize and track molecular interactions within cells. The allyl group provides a convenient attachment point for these reporter groups through various chemical ligation strategies. For instance, the allyl group can be converted to a primary amine or a carboxylic acid, which can then be coupled to a fluorescent dye.

Furthermore, the pyranone core itself can be modified to enhance its binding affinity and selectivity for a particular biological target. Computational methods, such as molecular docking, can be employed to design pyranone-based molecules with improved binding properties. doi.orgresearchgate.net The synthesis of libraries of pyranone derivatives based on the this compound scaffold allows for the screening of these compounds against various biological targets to identify new probes and potential drug leads. nih.gov

Applications in Photoactive Materials and Pigment Chemistry

Molecules containing the 4H-pyran-4-one core have been investigated for their potential applications in photoactive materials and pigment chemistry. iucr.orgscirp.org The electronic properties of the pyranone ring can be tuned by the introduction of different substituents, leading to materials with interesting photophysical properties, such as fluorescence and photochromism. rsc.org

The synthesis of donor-acceptor systems based on the pyranone core has been explored to create fluorescent materials. rsc.org In these systems, the pyranone ring can act as an electron acceptor, and by attaching electron-donating groups to the scaffold, it is possible to create molecules with intramolecular charge transfer (ICT) characteristics, which often lead to strong fluorescence. sci-hub.se The allyl group in this compound can be functionalized to introduce such donor groups.

Moreover, pyranone derivatives have been used as pigments. iucr.org The color of these compounds can be modulated by extending the conjugation of the pyranone system or by introducing auxochromic groups. The development of new pigments based on the this compound scaffold could lead to novel colorants with improved stability and performance. The synthesis of photoactive molecules is an active area of research, with potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgnsf.gov

Future Directions and Outlook in 3 Allyl 4h Pyran 4 One Research

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly shaping the future of organic synthesis, with a strong focus on developing methods that are environmentally benign and economically viable. For pyranone compounds, this involves a shift away from hazardous solvents and expensive metal catalysts. Future research will likely prioritize one-pot, multi-component reactions (MCRs) that combine multiple synthetic steps into a single, efficient process, minimizing waste and saving time. mjbas.com

Key innovations are expected in the following areas:

Use of Green Solvents: Water and ethanol (B145695) are being explored as greener alternatives to traditional organic solvents for the synthesis of 4H-pyran derivatives. mjbas.comresearchgate.net

Catalyst- and Solvent-Free Conditions: Thermal heating under neat (solvent-free) conditions represents a highly sustainable approach, offering good-to-excellent yields and high atom economy. rsc.org

Recyclable Catalysts: The development of reusable catalysts, such as neodymium(III) oxide (Nd2O3) and magnetic nanoparticles (e.g., CuFe2O4), is a critical area of research. mjbas.comsemanticscholar.orgroyalsocietypublishing.org These catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity, making the process more cost-effective and sustainable. mjbas.comresearchgate.net

Table 1: Examples of Green Catalytic Systems for 4H-Pyran Synthesis

Catalyst SystemReaction ConditionsKey AdvantagesReference
Neodymium (III) oxide (Nd2O3)Water/Ethanol mixture, RefluxHighly efficient, recyclable (up to 3 times), cost-effective. mjbas.com
CuFe2O4 Magnetic NanoparticlesEthanol, Room TemperatureEnvironmentally friendly, simple workup, catalyst is magnetically separable and reusable. semanticscholar.org
CuFe2O4@starchRoom TemperatureBionanocatalyst, inexpensive, non-toxic, magnetically recoverable and reusable (at least 6 times). royalsocietypublishing.org
None (Thermal Heating)Neat (Solvent-Free)Eliminates catalyst and solvent use, high atom-economy, short reaction times. rsc.org
Magnetic Zinc Ferrites Modified SBA-15Aqueous Medium, Room TemperatureStable and sustainable, excellent yields, catalyst is easily recovered and reused. researchgate.net

Advanced Mechanistic Studies of Pyranone Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of pyranones is crucial for optimizing existing methods and designing new transformations. Future research will move beyond simple product analysis to employ advanced techniques for elucidating complex reaction pathways.

Computational and Kinetic Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for analyzing reaction intermediates and transition states. researchgate.net Such computational work, combined with experimental kinetic studies, can clarify reaction mechanisms, as demonstrated in studies of oxidopyrylium cycloadditions where the reversibility of dimer formation was confirmed. cuny.edu This approach helps explain how factors like substituent placement can dramatically influence reaction outcomes. cuny.edu

Identifying Reactive Intermediates: The characterization of transient species is key to understanding reaction pathways. For example, the study of oxidopyrylium ylides, which are reactive intermediates in certain cycloaddition reactions, provides insight into dimerization versus cycloaddition pathways. cuny.edu

Advanced Analytical Techniques: The application of novel in-situ analysis techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, can provide unprecedented detail on reactive intermediates and help distinguish between competing reaction mechanisms in real-time. rsc.org

Table 2: Methodologies for Advanced Mechanistic Studies of Pyranones

MethodologyObjectiveExample ApplicationReference
Quantum Chemical Calculations (DFT)Analyze transition states and reaction energies to support experimental findings.Clarifying the reaction pathways between a 4H-pyran-4-one derivative and various amines. researchgate.net
Kinetic and Computational AnalysisInvestigate the influence of isomers and sterics on reaction rates and pathways.Studying the dimerization and cycloaddition reactivity of maltol-derived oxidopyrylium ylides. cuny.edu
Data-Driven ModelingElucidate the influence of reactants on reaction efficiency.Modeling the effect of secondary amine steric bulk on the efficiency of 3-alkynyl-2-pyrone ring-opening. rsc.org
In-Situ Spectroscopic AnalysisDirectly observe and characterize reactive intermediates during a reaction.Identifying intermediates in catalytic cycles to understand selectivity. rsc.org

Integration of Artificial Intelligence and Machine Learning in Pyranone Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new molecules, including derivatives of 3-Allyl-4H-pyran-4-one. These computational tools can dramatically accelerate the process of identifying compounds with desired properties, saving significant time and resources. nih.govemanresearch.org

Future applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel pyranone derivatives. nih.gov This allows for high-throughput virtual screening of vast chemical libraries. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyranone-based molecules optimized for specific biological targets.

Combinatorial Library Design: Structure-based combinatorial design, aided by software tools, can accelerate lead optimization by generating focused libraries of derivatives for synthesis and testing, as has been applied to 3-hydroxy-pyran-4-one derivatives as potential HIV-1 integrase inhibitors. nih.gov

Reaction Prediction and Optimization: ML models can help predict the outcomes of chemical reactions and optimize reaction conditions, aiding in the development of efficient synthetic routes for new pyranone compounds. nih.gov

Table 3: Applications of AI and Machine Learning in Pyranone Research

AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReference
High-Throughput Virtual ScreeningRapidly assess large virtual libraries of compounds for potential bioactivity.Accelerates the identification of promising derivatives for therapeutic applications. nih.gov
Structure-Based Combinatorial DesignGenerate focused libraries of derivatives based on a target's 3D structure.Efficiently optimizes lead compounds for improved potency and selectivity. nih.gov
De Novo DesignCreate novel molecular structures computationally that are tailored to a specific purpose.Generates innovative pyranone scaffolds with unique properties. emanresearch.org
Reaction Outcome PredictionUse ML models to predict the most likely products and yields of a chemical reaction.Reduces trial-and-error in the lab and streamlines synthetic planning. nih.gov

Development of Novel Catalytic Systems for Pyranone Functionalization

The development of new catalysts is essential for accessing novel pyranone structures and enabling more efficient and selective chemical transformations. A major focus for the future is the direct functionalization of the pyranone core, particularly through C-H activation. researchgate.net

C-H Bond Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy that allows for the direct attachment of functional groups to the pyranone skeleton without the need for pre-functionalized starting materials. researchgate.netmdpi.com This atom-economical approach is a key area for future catalyst development. researchgate.net

Asymmetric Catalysis: The synthesis of specific enantiomers of chiral pyranone derivatives is critical for pharmaceutical applications. The development of bifunctional organic catalysts, such as those derived from cinchona alkaloids, has shown great promise for controlling stereoselectivity in reactions like the Diels-Alder reaction of 2-pyrones. nih.gov

Transition Metal Catalysis: Catalysts based on metals like ruthenium, rhodium, and gold have been instrumental in synthesizing functionalized pyranones through various cycloaddition and cascade reactions. acs.orgnih.govorganic-chemistry.org Future work will likely focus on developing milder and more versatile versions of these catalysts. researchgate.net

Table 4: Selected Novel Catalytic Approaches for Pyranone Synthesis and Functionalization

Catalyst TypeReaction TypeSignificanceReference
Ruthenium(II) ComplexesOxidative Annulations / C-H ActivationEnables direct C-H/O-H bond functionalization to prepare α-pyrones. acs.org
Bifunctional Organic CatalystsAsymmetric Diels-Alder ReactionProvides highly enantioselective and diastereoselective access to chiral bicyclic pyrones. nih.gov
Ruthenium-Catalyzed CascadeVinylic C-H AdditionOffers a novel, atom-economical route to pyranones from acrylic acids and aldehydes. organic-chemistry.org
Transition Metal Complexes (Pd, Ru, Rh, Au)ElectrocyclizationFacilitates the direct formation of substituted 2-pyranones from alkynes and acrylates. nih.gov

Exploration of Interdisciplinary Research Avenues Involving this compound

The versatile structure of the pyranone scaffold makes it an attractive platform for interdisciplinary research, bridging chemistry with materials science, biology, and medicine. ontosight.aiiosrjournals.org The future of this compound research will likely see it being used as a core building block in a variety of new contexts.

Materials Science: Fused-pyranone systems have significant applications in materials science, particularly as fluorescent chemosensors and molecular switches. researchgate.netmdpi.com The unique photophysical properties of some pyrone derivatives could be harnessed to develop advanced materials for molecular imaging, diagnostics, and electronics. researchgate.netmdpi.com

Chemical Biology: Pyranone derivatives can be developed as molecular probes to study biological processes. The synthesis of complex, optically active pyranones can provide tools for fragment-based lead discovery and for annotating biological functions in real-time. acs.org

Medicinal Chemistry: The pyranone ring is a common feature in many natural products with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiiosrjournals.orgfrontiersin.org The 3-allyl group on this compound provides a reactive handle for further modification, making it an ideal starting point for the synthesis of new libraries of potential therapeutic agents. researchgate.net The convergence of fields like spin chemistry could also open new avenues for understanding the properties and interactions of pyranone-based molecules in biological systems. nih.gov

Table 5: Potential Interdisciplinary Applications of this compound

Research FieldPotential ApplicationRationaleReference
Materials ScienceDevelopment of fluorophores and molecular switches.Styryl-substituted 4-pyrones are known to exhibit solvatochromism and can act as molecular switches. The pyranone core is a key component of fluorescent chemosensors. researchgate.netmdpi.com
Chemical BiologyCreation of molecular probes for biological annotation.Divergent synthesis of complex pyranone derivatives can yield small molecules for studying biological systems. acs.org
Medicinal ChemistryScaffold for novel drug discovery.Pyranone derivatives exhibit a wide range of biological activities, and the core structure is well-suited for modification to create new therapeutic leads. ontosight.aiiosrjournals.org
Interdisciplinary Physics & ChemistryStudy of spin effects in chemical reactions and molecular properties.Spin chemistry is an emerging interdisciplinary field that could provide new insights into the behavior of pyranone-based radicals and paramagnetic species. nih.gov

Q & A

What are the optimal synthetic routes for 3-Allyl-4H-pyran-4-one, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound derivatives often involves cyclocondensation or alkylation reactions. For example, allyl-substituted pyranones can be synthesized via Claisen-Schmidt condensation using ketones and aldehydes under acidic conditions. Reaction parameters such as temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., polyphosphoric acid or Lewis acids) critically affect yield and purity .

Advanced Research Question How can regioselectivity challenges in allyl substitution be addressed during synthesis? Methodological approaches include using steric directing groups or optimizing solvent systems (e.g., DMF for polar intermediates). Advanced techniques like microwave-assisted synthesis may reduce side reactions and improve selectivity .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

Basic Research Question
Standard characterization involves 1H^1H/13C^{13}C NMR for confirming substituent positions and FT-IR for carbonyl (C=O) stretching vibrations (~1650–1700 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Question How can X-ray crystallography resolve ambiguities in tautomeric forms or hydrogen bonding networks? Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and intermolecular interactions. For example, hydrogen bonding patterns (e.g., N–H···O) in pyranone derivatives can stabilize specific tautomers, as shown in studies of structurally related compounds .

How do substituents on the pyranone ring influence biological activity, and what assays validate these effects?

Basic Research Question
Substituent position and electronic nature (e.g., electron-withdrawing groups at C-3) modulate bioactivity. For example, allyl groups enhance lipophilicity, potentially improving membrane permeability in cellular assays .

Advanced Research Question What computational methods predict substituent effects on target binding? Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. QSAR models correlate substituent parameters (e.g., Hammett constants) with bioactivity data from kinase inhibition assays .

How should researchers address contradictory data in reaction mechanisms or bioactivity studies?

Basic Research Question
Contradictions in reaction yields may arise from unoptimized catalysts or moisture-sensitive intermediates. Systematic variation of parameters (e.g., solvent drying) and control experiments (e.g., deuterated solvents in NMR) isolate variables .

Advanced Research Question How to resolve discrepancies in enzyme inhibition IC50_{50} values across studies? Cross-validate assays using standardized protocols (e.g., ATPase activity for kinases) and orthogonal methods like SPR for binding kinetics. Meta-analyses of published data can identify confounding factors (e.g., buffer pH variations) .

What safety protocols are critical for handling this compound derivatives in the lab?

Basic Research Question
Standard PPE (gloves, goggles) and fume hoods are mandatory. Pyranones may irritate skin/mucous membranes, requiring immediate washing with water and medical consultation for exposure .

Advanced Research Question How does structural modification alter compound stability or toxicity? Stability under light/heat can be assessed via accelerated degradation studies (e.g., HPLC monitoring). Ames tests or zebrafish embryo assays evaluate mutagenicity and acute toxicity for novel derivatives .

What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Advanced Research Question
High-performance liquid chromatography (HPLC) with C18 columns achieves baseline separation of polar byproducts. For enantiomeric mixtures, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemates .

How do solvent and pH conditions affect the tautomeric equilibrium of this compound?

Advanced Research Question
In polar aprotic solvents (e.g., DMSO), the keto form predominates due to stabilization of the carbonyl group. Acidic conditions favor enol tautomers, as shown by 1H^1H NMR chemical shift changes (~δ 12–14 ppm for enolic OH) .

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